5-((Methylamino)methyl)furan-3-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Methylamino)methyl)furan-3-ylboronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound features a furan ring substituted with a boronic acid group and a methylamino methyl group, making it a versatile reagent in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Methylamino)methyl)furan-3-ylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst to couple an aryl or vinyl boronic acid with an aryl or vinyl halide under mild conditions . The general reaction conditions include the use of a base such as potassium carbonate in a solvent like ethanol or water, with the reaction being carried out at temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((Methylamino)methyl)furan-3-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols or amines .
Scientific Research Applications
5-((Methylamino)methyl)furan-3-ylboronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of molecular probes and sensors for detecting biological molecules.
Industry: The compound is used in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 5-((Methylamino)methyl)furan-3-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The furan ring provides additional stability and reactivity, allowing the compound to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-((Methylamino)methyl)furan-3-ylboronic acid include other boronic acids and their derivatives, such as phenylboronic acid and 3-formylphenylboronic acid .
Uniqueness
What sets this compound apart from other boronic acids is its unique combination of a furan ring and a methylamino methyl group. This structure provides enhanced reactivity and stability, making it a valuable reagent in various chemical and biological applications .
Properties
Molecular Formula |
C6H10BNO3 |
---|---|
Molecular Weight |
154.96 g/mol |
IUPAC Name |
[5-(methylaminomethyl)furan-3-yl]boronic acid |
InChI |
InChI=1S/C6H10BNO3/c1-8-3-6-2-5(4-11-6)7(9)10/h2,4,8-10H,3H2,1H3 |
InChI Key |
IITRAKGZVINPNO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=COC(=C1)CNC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.